molecular formula C7H16N2 B1420382 N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine CAS No. 1094936-78-3

N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine

Cat. No. B1420382
M. Wt: 128.22 g/mol
InChI Key: FMDWGIIUYHHDJZ-UHFFFAOYSA-N
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Description

“N-methyl-N-[2-(methylamino)ethyl]aniline” is a compound with a similar structure . It’s a liquid at room temperature and has a molecular weight of 164.25 .


Synthesis Analysis

While specific synthesis methods for “N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine” are not available, related compounds such as “N-Methylethylenediamine” undergo condensation with pyridine-2-carboxaldehyde to form an imine .


Chemical Reactions Analysis

“N-Methylethylenediamine” reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide . This might provide some insight into the potential reactivity of “N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine”.


Physical And Chemical Properties Analysis

“N-methyl-N-[2-(methylamino)ethyl]aniline” is a liquid at room temperature . Another related compound, “2-(Methylamino)ethanol”, has a vapor pressure of 0.5 mmHg at 20 °C, a boiling point of 159 °C, and a density of 0.935 g/mL at 25 °C .

Scientific Research Applications

Cyclopropanamine Compounds in CNS Diseases

Cyclopropanamine compounds, including N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine, have been studied for their potential therapeutic applications in Central Nervous System (CNS) diseases. These compounds are being examined as inhibitors of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation of histones. The inhibition of this enzyme is linked to potential treatments for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Role in Polyamine Catabolism and Antitumor Activity

N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine is part of a class of polyamine analogues that exhibit cytotoxic activity in specific cell types. These compounds induce programmed cell death (PCD) through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell lines. The cytotoxicity is partially attributed to oxidative stress caused by H2O2 production, indicating a potential new class of antineoplastic agents (Ha et al., 1997).

Synthesis and Neuroleptic Activity

The synthesis of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine derivatives has been explored for their potential neuroleptic activities. These compounds are investigated for their inhibitory effects on stereotyped behavior in rats, contributing to the development of treatments for psychosis (Iwanami et al., 1981).

Safety And Hazards

“N-methyl-N-[2-(methylamino)ethyl]aniline” has been classified as dangerous with hazard statements including H302, H312, H314, H332, and H335 . Another compound, “Ethylmethylamine”, is corrosive and highly flammable .

properties

IUPAC Name

N'-cyclopropyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-5-6-9(2)7-3-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWGIIUYHHDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine

CAS RN

1094936-78-3
Record name N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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